1-Tert-butyl-4-propylidenecyclohexane
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Overview
Description
1-Tert-butyl-4-propylidenecyclohexane is an organic compound with the molecular formula C13H24 It is a disubstituted cyclohexane derivative, characterized by the presence of a tert-butyl group and a propylidene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-propylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. The propylidene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with a cyclohexanone derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-propylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propylidene group to a propyl group.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl-substituted cyclohexane
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-Tert-butyl-4-propylidenecyclohexane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-propylidenecyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
1-Tert-butyl-4-propylidenecyclohexane can be compared with other disubstituted cyclohexanes:
Similar Compounds: 1-tert-butyl-4-methylcyclohexane, 1-tert-butyl-4-ethylcyclohexane
Uniqueness: The presence of the propylidene group distinguishes it from other similar compounds, providing unique steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
51197-95-6 |
---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-tert-butyl-4-propylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h6,12H,5,7-10H2,1-4H3 |
InChI Key |
FELKVUBZSBLDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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